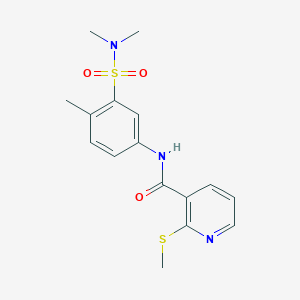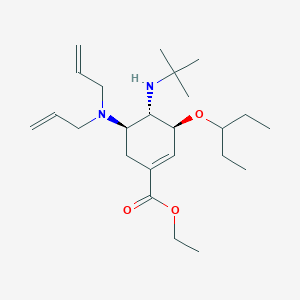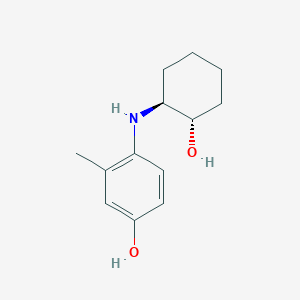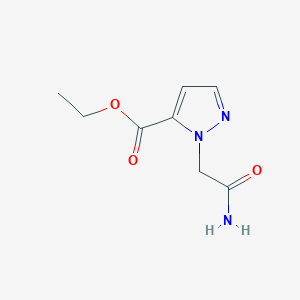
1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate typically involves multi-step organic reactions. One common method involves the alkylation of piperidine derivatives with appropriate reagents to introduce the desired functional groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1-Methylpiperidin-4-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate
- 3-Methylpiperidin-2-one derivatives
Comparison: 1-Methylpiperidin-2-yl 2-hydroxy-2-phenyl-2-(o-tolyl)acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Propriétés
Formule moléculaire |
C21H25NO3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-2-yl) 2-hydroxy-2-(2-methylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(24,17-11-4-3-5-12-17)20(23)25-19-14-8-9-15-22(19)2/h3-7,10-13,19,24H,8-9,14-15H2,1-2H3 |
Clé InChI |
CQYUSOLRWKIRAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)OC3CCCCN3C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


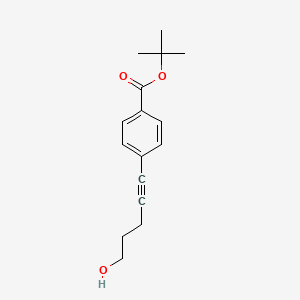
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
![2-(3-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B13354663.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13354669.png)
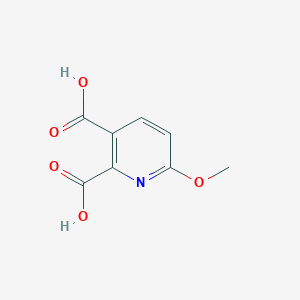
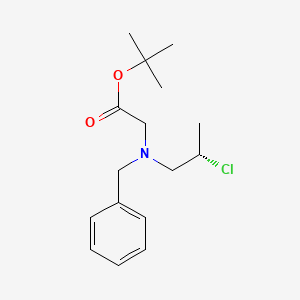
![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
